1-Oxo-2,3-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile 1-Oxo-2,3-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 173544-01-9
VCID: VC20905956
InChI: InChI=1S/C11H7N3O/c12-6-7-5-10(15)14-9-4-2-1-3-8(9)13-11(7)14/h1-4,7H,5H2
SMILES: C1C(C2=NC3=CC=CC=C3N2C1=O)C#N
Molecular Formula: C11H7N3O
Molecular Weight: 197.19 g/mol

1-Oxo-2,3-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile

CAS No.: 173544-01-9

Cat. No.: VC20905956

Molecular Formula: C11H7N3O

Molecular Weight: 197.19 g/mol

* For research use only. Not for human or veterinary use.

1-Oxo-2,3-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile - 173544-01-9

Specification

CAS No. 173544-01-9
Molecular Formula C11H7N3O
Molecular Weight 197.19 g/mol
IUPAC Name 1-oxo-2,3-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile
Standard InChI InChI=1S/C11H7N3O/c12-6-7-5-10(15)14-9-4-2-1-3-8(9)13-11(7)14/h1-4,7H,5H2
Standard InChI Key VVUATXWALPBLNG-UHFFFAOYSA-N
SMILES C1C(C2=NC3=CC=CC=C3N2C1=O)C#N
Canonical SMILES C1C(C2=NC3=CC=CC=C3N2C1=O)C#N

Introduction

Chemical Structure and Properties

1-Oxo-2,3-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile is a heterocyclic compound with the molecular formula C11H7N3O and a molecular weight of 197.19 g/mol. The compound features a benzimidazole core fused with a pyrrole ring, creating a tricyclic system with an oxo group at position 1 and a nitrile (cyano) group at position 3. The structure is characterized by extensive conjugation, which contributes to its aromatic properties and potential for π-π interactions with biological targets.
The compound's systematic IUPAC name is 1-oxo-2,3-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile, and it is also known by the synonym "1H-Pyrrolo[1,2-a]benzimidazole-3-carbonitrile,2,3-dihydro-1-oxo-(9CI)". Its structure can be represented using various chemical identifiers as detailed in Table 1.

Table 1: Chemical Identifiers of 1-Oxo-2,3-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile

Identifier TypeValue
CAS Number173544-01-9
Molecular FormulaC11H7N3O
Molecular Weight197.19 g/mol
Standard InChIInChI=1S/C11H7N3O/c12-6-7-5-10(15)14-9-4-2-1-3-8(9)13-11(7)14
Standard InChIKeyVVUATXWALPBLNG-UHFFFAOYSA-N
SMILESC1C(C2=NC3=CC=CC=C3N2C1=O)C#N
PubChem Compound ID10797978
The physical and chemical properties of this compound include its heterocyclic nature, which typically confers moderate solubility in organic solvents and limited solubility in water. The presence of the carbonyl group at position 1 and the nitrile group at position 3 introduces potential hydrogen bond acceptor sites, which may influence its interactions with biological systems and contribute to its potential pharmaceutical relevance.

Structural Comparison with Related Compounds

Understanding the structural characteristics of 1-Oxo-2,3-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile requires comparison with related compounds to appreciate the unique features and potential functional implications. A notable related compound is 2-Oxo-1,3-dihydropyrrolo[3,2-b]pyridine-3-carbonitrile, which shares the presence of a cyano group and an oxo functionality but differs in its core ring structure .
The structural differences between these compounds can be systematically analyzed as shown in Table 2, highlighting the key variations that may influence their chemical behavior and biological activities.

Table 2: Comparison of 1-Oxo-2,3-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile with Related Compounds

Feature1-Oxo-2,3-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile2-Oxo-1,3-dihydropyrrolo[3,2-b]pyridine-3-carbonitrile2,3-Dihydro-2-oxo-1H-benzimidazole-5-carbonitrile
Molecular FormulaC11H7N3OC8H5N3OVaries with substitution pattern
Molecular Weight197.19 g/mol159.14 g/molVaries with substitution pattern
Core StructureBenzimidazole fused with pyrrolePyridine fused with pyrroleBenzimidazole with cyano substituent
Position of Oxo GroupPosition 1Position 2Position 2
Position of Cyano GroupPosition 3Position 3Position 5
Ring Fusion Pattern[1,2-a][3,2-b]Not applicable
Another structurally related compound is 3-Methyl-1-oxo-2-pentyl-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile, which features a similar benzimidazole core but with additional substituents and a modified ring system . These structural relationships provide insights into the potential functional and pharmacological properties of the target compound.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator